molecular formula C7H9N3O B8792654 3-Amino-N-hydroxybenzimidamide

3-Amino-N-hydroxybenzimidamide

Cat. No.: B8792654
M. Wt: 151.17 g/mol
InChI Key: OPGWBTKZYLRPRW-UHFFFAOYSA-N
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Description

3-Amino-N-hydroxybenzimidamide (CAS: 40067-82-1; molecular formula: C₈H₁₀N₂O) is a benzimidamide derivative characterized by an amino group at the 3-position and a hydroxylamine substituent on the imidamide nitrogen . This structure endows the compound with unique electronic and steric properties, making it a candidate for coordination chemistry and medicinal applications.

Properties

IUPAC Name

3-amino-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,8H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGWBTKZYLRPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include benzamides, benzimidazoles, and related derivatives with amino or hydroxyl substituents. A comparative analysis is provided below:

Compound Core Structure Substituents Key Features CAS Number References
3-Amino-N-hydroxybenzimidamide Benzimidamide 3-NH₂, N-OH N,O-bidentate ligand potential; metal coordination 40067-82-1
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 3-CH₃, N-(2-hydroxy-tert-butyl) N,O-bidentate directing group; used in C–H functionalization Not specified
3-Amino-N-(2,3-dimethylphenyl)benzamide Benzamide 3-NH₂, N-(2,3-dimethylphenyl) Laboratory chemical; acute oral toxicity (H302) 102630-86-4
3-(Arylacetylamino)-N-methylbenzamides Benzamide 3-arylacetamide, N-CH₃ Pharmaceutical scaffold; anti-inflammatory or antimicrobial potential Not specified
2-Amidobenzimidazole derivatives Benzimidazole 2-amide substituent Enzyme inhibitors (e.g., kinase or protease targets) Not specified

Functional and Application Differences

  • Metal Coordination: this compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide exhibit N,O-donor sites for metal catalysis, whereas 3-(arylacetylamino)-N-methylbenzamides lack this feature .
  • Biological Activity: 2-Amidobenzimidazoles are explicitly noted as enzyme inhibitors, while 3-Amino-N-(2,3-dimethylphenyl)benzamide is flagged for acute toxicity, limiting its therapeutic use .
  • Solubility: Hydroxyl-containing derivatives (e.g., 3-Amino-2-hydroxy-N-(2-hydroxyethyl)benzamide) show enhanced aqueous solubility compared to non-polar analogues like 3-(arylacetylamino)-N-methylbenzamides .

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